4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide
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Description
4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a chemical compound with the molecular formula C16H20N2 . It is a derivative of aniline, which is a type of organic compound that contains a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . This compound is then crystallized in a triclinic space group .Molecular Structure Analysis
The molecular structure of this compound is characterized by extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å . In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .Mechanism of Action
Target of Action
The primary target of 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, potentially leading to changes in the kinase’s activity . This interaction could alter the phosphorylation state of the kinase, thereby influencing its ability to transmit signals within the cell .
Biochemical Pathways
Given the target of this compound, it is likely involved in the mapk signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties are critical for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is plausible that the compound could influence cellular processes such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
Properties
IUPAC Name |
4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)13-7-9-15(10-8-13)21(19,20)18-12-14-6-4-5-11-17-14/h4-11,18H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBFQFMQMMIEOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320864 |
Source
|
Record name | 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640857 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
667891-82-9 |
Source
|
Record name | 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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